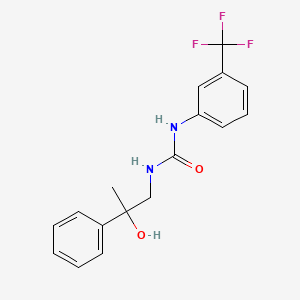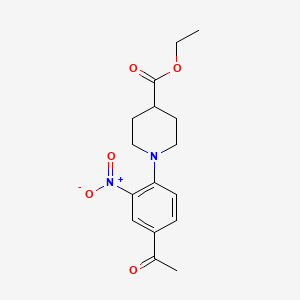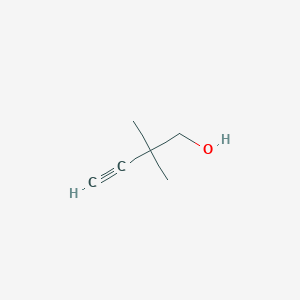
Methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” is a compound that has a molecular weight of 210.2265 . It’s also known by other names such as “Benzenepropanoic acid, 4-hydroxy-3-methoxy-, methyl ester”, “Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester”, “Methyl dihydroferulate”, and "Methyl hydroferulate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” has been analyzed using X-ray diffraction techniques . The compound has a molecular formula of C11H14O4 .
Physical and Chemical Properties Analysis
“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” has a density of 1.2±0.1 g/cm3, a boiling point of 324.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
科学的研究の応用
Synthesis and Chemical Properties
The compound has been explored for its synthesis and chemical behavior in different contexts. For instance, it has been prepared and rearranged to yield derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, showcasing its versatility in chemical transformations (Bullock et al., 1972). This indicates its potential as a precursor for a variety of chemically significant molecules.
Antimicrobial Activity
A series of derivatives has been synthesized and evaluated for antimicrobial activity, demonstrating significant to moderate antibacterial and promising antifungal activity (Shastri & Post, 2019). This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Agents
Derivatives of the compound have been synthesized and screened for analgesic and anti-inflammatory activities. Some compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). This highlights its potential in pharmaceutical research for developing new therapeutics.
Liquid Crystal Properties
The liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, have been examined. Certain derivatives exhibit nematic or smectic liquid crystal phases, suggesting applications in materials science for liquid crystal display technologies (Mikhaleva, 2003).
Pharmaceutical Research
In pharmaceutical research, the focus has been on synthesizing compounds with potential biological activities. For example, the synthesis and structural analysis of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties have been reported, highlighting the compound's role in developing new drugs with improved efficacy and safety profiles (Watermeyer, Chibale, & Caira, 2009).
Safety and Hazards
作用機序
Target of Action
It is structurally similar to methyl (4-hydroxy-3-methoxyphenyl)acetate , which suggests potential targets could be similar
Biochemical Pathways
Compounds with similar structures have been found to influence various metabolic pathways
Pharmacokinetics
It has been suggested that compounds with similar structures exhibit good cellular uptake due to their lipophilicity . This could potentially impact the bioavailability of the compound, but more research is needed to confirm this.
特性
IUPAC Name |
methyl 6-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-8-12(14(19)22-4)13(16-15(20)17(8)2)9-5-6-10(18)11(7-9)21-3/h5-7,13,18H,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNRXAWZZKEUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2462610.png)

![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2462616.png)
![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2462618.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)


![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2462627.png)
![N-(4-chlorophenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2462628.png)
![N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide](/img/structure/B2462631.png)

